2-Ethyl-4-(1-ethylpyrazol-4-yl)aniline
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Overview
Description
2-Ethyl-4-(1-ethylpyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the second position and an aniline group at the fourth position of the pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(1-ethylpyrazol-4-yl)aniline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an appropriate solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(1-ethylpyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Ethyl-4-(1-ethylpyrazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and dyes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(1-ethylpyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Ethyl-4-(1-ethylpyrazol-4-yl)aniline can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Amino-1H-pyrazole: Investigated for its potential anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-ethyl-4-(1-ethylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C13H17N3/c1-3-10-7-11(5-6-13(10)14)12-8-15-16(4-2)9-12/h5-9H,3-4,14H2,1-2H3 |
InChI Key |
JTGPBIHCEXQURI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CN(N=C2)CC)N |
Origin of Product |
United States |
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